molecular formula C9H5ClOS B14651928 3-Chloro-2H-cyclohepta[b]thiophen-2-one CAS No. 52414-56-9

3-Chloro-2H-cyclohepta[b]thiophen-2-one

Cat. No.: B14651928
CAS No.: 52414-56-9
M. Wt: 196.65 g/mol
InChI Key: MSZKOXVRNSJJCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-2H-cyclohepta[b]thiophen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the iodation of a precursor followed by a Suzuki–Miyaura coupling reaction . This one-pot procedure allows for the efficient formation of the desired compound with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

3-Chloro-2H-cyclohepta[b]thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like N-chlorosuccinimide.

Mechanism of Action

The mechanism of action of 3-Chloro-2H-cyclohepta[b]thiophen-2-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins . This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects. For example, some thiophene derivatives act as kinase inhibitors, which can block the signaling pathways involved in cancer cell proliferation .

Properties

CAS No.

52414-56-9

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

IUPAC Name

3-chlorocyclohepta[b]thiophen-2-one

InChI

InChI=1S/C9H5ClOS/c10-8-6-4-2-1-3-5-7(6)12-9(8)11/h1-5H

InChI Key

MSZKOXVRNSJJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C(=O)S2)Cl)C=C1

Origin of Product

United States

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